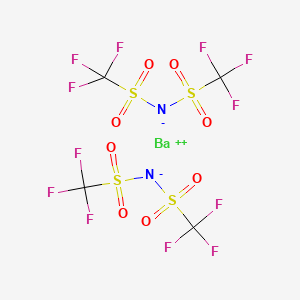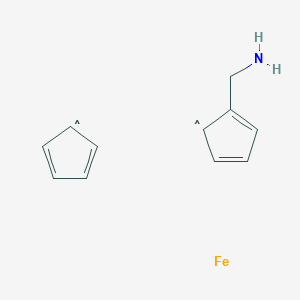
PTH (1-31) (HUMAN)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Parathyroid hormone (1-31) (HUMAN) is a peptide fragment derived from the full-length human parathyroid hormone. This fragment consists of the first 31 amino acids of the parathyroid hormone, which is known for its role in regulating calcium levels in the blood. Unlike the full-length hormone, parathyroid hormone (1-31) (HUMAN) has been found to promote bone formation without causing bone resorption, making it a promising candidate for osteoporosis research .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of parathyroid hormone (1-31) (HUMAN) typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Coupling: Each amino acid is activated and coupled to the growing peptide chain.
Deprotection: Temporary protecting groups on the amino acids are removed to allow for the next coupling reaction.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
Industrial production of parathyroid hormone (1-31) (HUMAN) follows similar principles but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and consistency. The final product undergoes rigorous purification processes, such as high-performance liquid chromatography (HPLC), to ensure its purity and quality .
化学反应分析
Types of Reactions
Parathyroid hormone (1-31) (HUMAN) can undergo various chemical reactions, including:
Oxidation: This reaction can affect the methionine residues in the peptide, leading to the formation of sulfoxides.
Reduction: Disulfide bonds within the peptide can be reduced to free thiols.
Substitution: Amino acid residues can be substituted to create analogs with different properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or other reducing agents.
Substitution: Site-directed mutagenesis or chemical modification techniques.
Major Products Formed
The major products formed from these reactions include oxidized or reduced forms of the peptide, as well as various analogs with modified amino acid sequences .
科学研究应用
Parathyroid hormone (1-31) (HUMAN) has a wide range of scientific research applications:
Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.
Biology: Investigated for its role in bone metabolism and calcium regulation.
Medicine: Explored as a potential therapeutic agent for osteoporosis due to its bone-forming properties without causing bone resorption.
Industry: Utilized in the development of peptide-based drugs and diagnostic tools.
作用机制
Parathyroid hormone (1-31) (HUMAN) exerts its effects by binding to the parathyroid hormone receptor type 1 (PTHR1), a class B G protein-coupled receptor. This binding activates the Gs-cAMP signaling pathway, leading to increased cyclic AMP (cAMP) levels in target cells. The elevated cAMP levels promote bone formation by stimulating osteoblast activity and inhibiting osteoclast activity .
相似化合物的比较
Similar Compounds
Parathyroid hormone (1-34) (HUMAN): A longer fragment that includes the first 34 amino acids of the parathyroid hormone. It is also used in osteoporosis research but has different pharmacological properties.
Parathyroid hormone-related peptide (1-34) (HUMAN): A peptide with similar functions but derived from a different gene. It has distinct roles in calcium and phosphate regulation.
Uniqueness
Parathyroid hormone (1-31) (HUMAN) is unique in its ability to promote bone formation without causing bone resorption, making it a promising candidate for osteoporosis treatment. Its shorter length compared to other fragments also allows for easier synthesis and modification .
属性
CAS 编号 |
157938-23-3 |
|---|---|
分子式 |
C162H269N49O47S2 |
分子量 |
0 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




